molecular formula C17H20ClNO3 B12417987 rel-Desethylreboxetine-d4 Hydrochloride

rel-Desethylreboxetine-d4 Hydrochloride

Cat. No.: B12417987
M. Wt: 325.8 g/mol
InChI Key: OXMHTYUDUNJEHC-PNDXKXCVSA-N
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Description

rel-Desethylreboxetine-d4 (hydrochloride) is a deuterated form of desethylreboxetine, a selective norepinephrine reuptake inhibitor. This compound is often used in scientific research as a stable isotope-labeled internal standard for the quantification of desethylreboxetine in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Desethylreboxetine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the desethylreboxetine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of rel-Desethylreboxetine-d4 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

rel-Desethylreboxetine-d4 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

rel-Desethylreboxetine-d4 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rel-Desethylreboxetine-d4 (hydrochloride) is similar to that of desethylreboxetine. It functions as a selective norepinephrine reuptake inhibitor, blocking the reabsorption of norepinephrine into presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors. The molecular targets include norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

    Desethylreboxetine: The non-deuterated form of rel-Desethylreboxetine-d4 (hydrochloride).

    Reboxetine: The parent compound from which desethylreboxetine is derived.

    Other Norepinephrine Reuptake Inhibitors: Compounds such as atomoxetine and viloxazine.

Uniqueness

rel-Desethylreboxetine-d4 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of desethylreboxetine is required .

Properties

Molecular Formula

C17H20ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol;hydrochloride

InChI

InChI=1S/C17H19NO3.ClH/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16;/h1-9,16-19H,10-12H2;1H/t16-,17-;/m1./s1/i4D,5D,8D,9D;

InChI Key

OXMHTYUDUNJEHC-PNDXKXCVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O)O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3)[2H])[2H].Cl

Canonical SMILES

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O.Cl

Origin of Product

United States

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